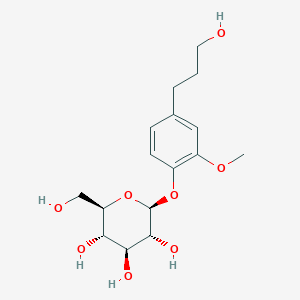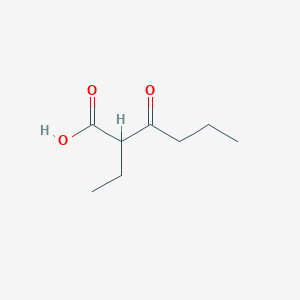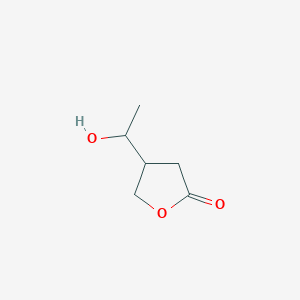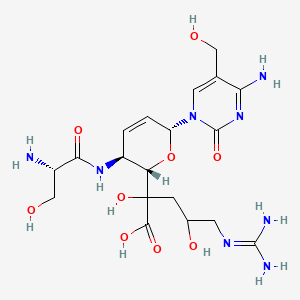
Dihydroconiferin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroconiferyl alcohol glucoside is a primary alcohol that is dihydroconiferyl alcohol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a monomethoxybenzene, a primary alcohol, a beta-D-glucoside and a monosaccharide derivative. It derives from a dihydroconiferyl alcohol.
Aplicaciones Científicas De Investigación
Biosynthetic Pathway and Metabolic Engineering
Dihydrochalcones, including Dihydroconiferin, are secondary metabolites derived from the plant-specific phenylpropanoid pathway. They play a crucial role in plant growth and response to stress. Recent interest in dihydrochalcones has grown due to their potential health benefits, including anticancer properties. However, their low natural abundance in plants has led to efforts to biosynthetically produce these compounds through microbial hosts. By expressing plant biosynthetic pathway genes in microorganisms and engineering these pathways, it is possible to increase the production of dihydrochalcones such as Dihydroconiferin (Ibdah, Martens, & Gang, 2017).
Pharmacological Properties and Drug Development
Dihydrochalcones, including Dihydroconiferin, are known for their health-promoting properties and are considered promising candidates for pharmacological applications. They exhibit potent antioxidant activity and multifactorial pharmacological effects such as antidiabetic, antitumor, lipid metabolism regulation, anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties. Their development as clinical therapeutics is currently limited by their low content in plants, low solubility, and bioavailability. Therefore, chemomicrobial and enzymatic modifications are necessary to enhance their application in medicinal chemistry (Stompor, Broda, & Bajek-Bil, 2019).
Antidiabetic and Antitumor Potential
Dihydrochalcone glucosides isolated from the plant Thonningia sanguinea, including Dihydroconiferin derivatives, have shown promise as antidiabetic lead compounds. Some of these compounds have exhibited moderate protein tyrosine phosphatase-1B inhibition, which is relevant in diabetes treatment. Moreover, certain derivatives have been identified as potent inhibitors, increasing the level of phosphorylated insulin receptors, indicating potential antidiabetic and antitumor applications (Pompermaier et al., 2018).
Breast Cancer Stem Cell Inhibition
Dihydroconiferyl ferulate, a derivative of Dihydroconiferin, has been studied for its effects on breast cancer stem cells (BCSCs). It has shown potential in inhibiting the proliferation and mammosphere formation of breast cancer cells, reducing the population of specific marker-expressing cells, and inducing apoptosis. The compound targets nuclear epidermal growth factor receptor (EGFR) and disrupts EGFR-related signaling pathways, suggesting its potential as an anti-cancer stem cell agent through nEGFR/Stat3/c-Myc signaling (Ko et al., 2022).
Propiedades
Número CAS |
17609-06-2 |
|---|---|
Fórmula molecular |
C16H24O8 |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(3-hydroxypropyl)-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
QFYFLJZBZITPGX-IBEHDNSVSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4S,5S,6R,7R,9R,10Z,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1254764.png)
![(2S,5S,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1254765.png)
![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)


![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)



![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)